Cas no 820980-04-9 (3-Pyrrolidinamine, N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]-, (3S)-)

3-Pyrrolidinamine, N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]-, (3S)- structure
820980-04-9 structure
Product name:3-Pyrrolidinamine, N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]-, (3S)-
CAS No:820980-04-9
MF:C18H28N2
MW:272.428324699402
CID:698828
PubChem ID:69063212

3-Pyrrolidinamine, N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]-, (3S)- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyrrolidinamine, N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]-, (3S)-
    • (3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine
    • SCHEMBL4491706
    • (S)-N-Cyclopentyl-N-(2,5-dimethylbenzyl)pyrrolidin-3-amine
    • DTXSID60739667
    • 820980-04-9
    • Inchi: InChI=1S/C18H28N2/c1-14-7-8-15(2)16(11-14)13-20(17-5-3-4-6-17)18-9-10-19-12-18/h7-8,11,17-19H,3-6,9-10,12-13H2,1-2H3/t18-/m0/s1
    • InChI Key: MPPJVGPOXBWTGR-SFHVURJKSA-N
    • SMILES: CC1=CC(=C(C=C1)C)CN(C2CCCC2)C3CCNC3

Computed Properties

  • Exact Mass: 272.225248902g/mol
  • Monoisotopic Mass: 272.225248902g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3Ų
  • XLogP3: 3.5

3-Pyrrolidinamine, N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]-, (3S)- Related Literature

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